molecular formula C11H9NO2 B1507219 8-Methylquinoline-7-carboxylic acid CAS No. 204782-99-0

8-Methylquinoline-7-carboxylic acid

Cat. No. B1507219
CAS RN: 204782-99-0
M. Wt: 187.19 g/mol
InChI Key: NBITZNUMCXMLHB-UHFFFAOYSA-N
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Description

8-Methylquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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properties

CAS RN

204782-99-0

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methylquinoline-7-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-9(11(13)14)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3,(H,13,14)

InChI Key

NBITZNUMCXMLHB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=CC=C2)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-2-methylbenzoic acid (Intermediate M1) (6.06 g, 39.6 mmol) (commercially available from Aldrich) and arsenic acid (H5As3O10) 7.43 g (commercially available from VWR/ALFA) in glycerol (5.8 mL, 79.2 mmol), and sulfuric acid (9 mL) was heated to 160° C. for 5 h. The mixture was cooled to rt, diluted with water and filtered through a bed of diatomaceous earth. The pH was adjusted to pH 6-7 with 2 M NaOH. The aqueous layer was exhaustively extracted with CHCl3:MeOH (3:1). The organic fractions were pooled and evaporated under vacuum to give a solid. This solid was titurated with CHCl3, and collected on a glass frit. The solid material was washed with hexanes and dried under high vacuum to give a pure solid, 8-methylquinoline-7-carboxylic acid (Intermediate M2) 3.86 g (51%).
Quantity
6.06 g
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reactant
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7.43 g
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5.8 mL
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reactant
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9 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3-amino-2-methylbenzoic acid (18) (6.1 g, 39.7 mmol), arsenic acid (7.4 g, 52.3 mmol), and glycerol (5.8 mL, 79.4 mmol) in sulfuric acid (9 mL) was heated at 160° C. for 5 hours. The reaction mixture was cooled to room temperature and diluted with water. The mixture was filtered through a bed of celite and the filtrate was adjusted with 2 M NaOH to pH˜6. The aqueous layer was extracted numerous times with chloroform/isopropanol. The pooled organic layers were removed under vacuum. The solid residue was triturated with chloroform. The mixture was to filtered, and the solid was washed with hexane and dried under high vacuum to give 8-methylquinoline-7-carboxylic acid (19) 3.86 g (20.6 mmol, 52% yield).
Name
3-amino-2-methylbenzoic acid
Quantity
6.1 g
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reactant
Reaction Step One
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7.4 g
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reactant
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5.8 mL
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reactant
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9 mL
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Synthesis routes and methods III

Procedure details

To a solution of concentrated sulfuric acid (21.74 ml) in water (16 ml), was added 3-amino-2-methylbenzoic acid (5 g; supplier Acros), 1,2,3-propanetriol (2.437 ml) and sodium iodide (0.104 g). The reaction mixture was heated to reflux for 2 hours at 150° C. Further 1,2,3-propanetriol (2.437 ml) was added and reaction mixture was refluxed for another two hours. The pH of the reaction mixture was adjusted to pH 3 by adding sodium hydroxide (12.5 M, 32.6 ml) then the mixture was filtered and the solid discarded. The aqueous phase was extracted with ethyl acetate and then the organic solvent was removed under vacuum to give crude product. This was dissolved in 1:1 DMSO & MeOH and purified by reverse phase chromatography and relevant fractions were combined and concentrated to afford the title compound (750 mg) as a white solid.
Quantity
21.74 mL
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reactant
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5 g
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reactant
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0.104 g
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2.437 mL
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reactant
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16 mL
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solvent
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32.6 mL
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reactant
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2.437 mL
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reactant
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